molecular formula C16H13ClN2O B2881444 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide CAS No. 478043-53-7

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide

Cat. No.: B2881444
CAS No.: 478043-53-7
M. Wt: 284.74
InChI Key: RZXCKHSAQWRMSH-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and carboxamide groups. Industrial production methods often utilize optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

2-chloro-1-methyl-N-phenylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXCKHSAQWRMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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